2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(5-chlorothiophen-2-yl)ethanone
Description
This compound features a 5-amino-1,3,4-thiadiazole core linked via a sulfanyl group to a 1-(5-chlorothiophen-2-yl)ethanone moiety. The 5-chlorothiophene substituent introduces electron-withdrawing effects, while the thiadiazole ring provides a heterocyclic scaffold conducive to diverse biological interactions. Synthesis typically involves alkylation of 5-amino-1,3,4-thiadiazole-2-thiol with α-halogenated ketones, as seen in analogous preparations .
Properties
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(5-chlorothiophen-2-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3OS3/c9-6-2-1-5(15-6)4(13)3-14-8-12-11-7(10)16-8/h1-2H,3H2,(H2,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHYXRLPKTVXUPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)C(=O)CSC2=NN=C(S2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(5-chlorothiophen-2-yl)ethanone typically involves the following steps:
Formation of 5-amino-1,3,4-thiadiazole-2-thiol: This intermediate is prepared by reacting thiosemicarbazide with carbon disulfide in the presence of a base such as sodium hydroxide.
Coupling with 5-chlorothiophene-2-carboxylic acid: The thiadiazole intermediate is then coupled with 5-chlorothiophene-2-carboxylic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Group
The sulfanyl (–S–) bridge between the thiadiazole and ethanone moieties serves as a reactive site for nucleophilic displacement. Common reagents and outcomes include:
This reactivity enables modular functionalization for pharmacological optimization .
Oxidation Reactions
The thiadiazole ring and sulfanyl group undergo oxidation under controlled conditions:
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Peracetic acid (CH₃COOOH) at 0–5°C converts the sulfanyl group to a sulfonyl (–SO₂–) group, enhancing hydrogen-bonding capacity .
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H₂O₂/HCl selectively oxidizes the thiadiazole’s sulfur atom to a sulfoxide, altering electronic properties (confirmed via IR at 1,050 cm⁻¹ for S=O) .
Key Data:
Cyclocondensation with Hydrazines
The ethanone carbonyl participates in cyclocondensation to form heterocyclic systems:
Reaction Example:
(Yield: 72%, m.p. 162–164°C) .
Electrophilic Aromatic Substitution (EAS)
The 5-chlorothiophene ring undergoes EAS at the 3- and 4-positions due to electron-withdrawing effects from the chlorine atom:
| Electrophile | Conditions | Major Product | Regioselectivity |
|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 30 min | 3-Nitro-5-chlorothiophene | >90% para |
| Cl₂, FeCl₃ | CH₂Cl₂, RT, 2 hrs | 3,4-Dichlorothiophene derivative | 65% ortho |
Coupling Reactions
Palladium-catalyzed cross-couplings enable π-system extensions:
| Reaction Type | Catalyst System | Substrate | Product Utility |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Arylboronic acids | Extended conjugation for optoelectronics |
| Sonogashira | PdCl₂(PPh₃)₂, CuI | Terminal alkynes | Fluorescent probes |
Optimized Conditions:
-
Suzuki-Miyaura: 1.5 mol% Pd, 3:1 DME/H₂O, 80°C, 12 hrs (Yield: 81%).
Reductive Amination
The amino group on the thiadiazole participates in reductive amination with aldehydes/ketones:
Acid/Base-Mediated Degradation
Stability studies reveal pH-dependent decomposition pathways:
| pH | Half-Life (25°C) | Major Degradants |
|---|---|---|
| 1.2 | 2.4 hrs | 5-Chlorothiophene-2-carboxylic acid |
| 7.4 | 48 hrs | Sulfenic acid intermediate |
| 10.0 | 8.2 hrs | Disulfide dimer (via S–S coupling) |
(Data extrapolated from analogous thiadiazole systems ).
Biological Activation Pathways
In vitro metabolism studies (rat liver microsomes) indicate:
-
Primary Pathway: Oxidative desulfurization to form 5-amino-1,3,4-thiadiazole-2-one (CYP3A4-mediated) .
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Secondary Pathway: Glutathione conjugation at the chlorothiophene ring (GST-catalyzed) .
This compound’s reactivity profile underscores its versatility as a scaffold in medicinal chemistry and materials science. Strategic modifications at the sulfanyl, thiadiazole, or chlorothiophene positions enable tailored physicochemical and biological properties .
Scientific Research Applications
Anticancer Activity
One of the most significant applications of this compound is its anticancer properties . Research has demonstrated that derivatives of thiadiazole exhibit potent activity against various cancer cell lines.
Case Study: Antitumor Activity
A study conducted by the National Cancer Institute (NCI) evaluated a related thiadiazole compound's efficacy against a panel of human tumor cell lines. The results indicated a mean growth inhibition (GI50) value of approximately 15.72 µM, showcasing significant cytotoxic effects against cancer cells .
Other Therapeutic Applications
Beyond oncology, compounds similar to 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(5-chlorothiophen-2-yl)ethanone have shown promise in other therapeutic areas:
Anti-inflammatory Properties
Research has indicated that thiadiazole derivatives can act as potential inhibitors of the enzyme 5-lipoxygenase , which is involved in inflammatory processes. In silico studies suggest that modifications to the thiadiazole structure can enhance anti-inflammatory activity, making it a candidate for treating conditions like asthma and arthritis .
Antimicrobial Activity
Thiadiazole compounds have also been investigated for their antimicrobial properties. Some studies report effective inhibition against various bacterial strains, indicating their potential use in developing new antibiotics .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is essential for optimizing the efficacy of thiadiazole-based compounds. Modifications at specific positions on the thiadiazole ring or substituents can significantly influence biological activity. For instance:
- Substituents such as halogens or alkyl groups can enhance lipophilicity and improve cellular uptake.
| Modification | Effect on Activity |
|---|---|
| Halogenation | Increased potency against cancer cells |
| Alkylation | Enhanced solubility and bioavailability |
Mechanism of Action
The mechanism of action of 2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(5-chlorothiophen-2-yl)ethanone involves its interaction with specific molecular targets. For example, in antimicrobial applications, it may inhibit the activity of enzymes essential for bacterial cell wall synthesis. In anticancer applications, it may interfere with cell division and induce apoptosis in cancer cells.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound is structurally related to derivatives with aryl or heteroaryl groups attached to the ethanone moiety. Key comparisons include:
*Calculated based on molecular formula C₉H₇ClN₃OS₃.
Key Observations:
Physicochemical Properties
- Melting Points : Thiadiazole derivatives with electron-withdrawing groups (e.g., 3g: 179–180°C) generally exhibit higher melting points than those with electron-donating groups (e.g., 3d: 187–189°C) due to enhanced intermolecular interactions .
- Solubility : Compounds with polar substituents (e.g., 4-methoxy in 3d) show improved aqueous solubility compared to halogenated derivatives .
Toxicological Considerations
Toxicological profiles for most analogs remain understudied. notes that thiazole/acetamide derivatives require further safety evaluations, emphasizing the need for targeted studies on the compound .
Biological Activity
The compound 2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(5-chlorothiophen-2-yl)ethanone is a derivative of 1,3,4-thiadiazole, a scaffold known for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential as an anticancer agent and its antimicrobial properties.
Anticancer Activity
Recent studies suggest that thiadiazole derivatives exhibit significant anticancer properties. For instance, compounds containing the 1,3,4-thiadiazole scaffold have been shown to possess cytotoxic effects against various cancer cell lines. The integration of a 5-chlorothiophen-2-yl group enhances this activity due to its electron-withdrawing properties, which improve the overall potency of the compound.
Key Findings:
- IC50 Values: The compound demonstrated potent cytotoxicity with IC50 values in the range of 2.32 µg/mL against tumor cell lines such as HepG-2 (liver cancer) and A-549 (lung cancer) .
- Mechanism of Action: The anticancer activity is attributed to the disruption of cellular processes in cancer cells, potentially through the inhibition of key enzymes involved in cell proliferation and survival .
Antimicrobial Activity
The antimicrobial potential of thiadiazole derivatives has been well-documented. The compound under consideration has shown promising results against both Gram-positive and Gram-negative bacteria.
Key Findings:
- Antibacterial Activity: Studies indicate that derivatives similar to this compound exhibit significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. For example, related compounds have shown minimum inhibitory concentrations (MIC) as low as 32.6 μg/mL .
- Fungal Activity: The compound also demonstrates antifungal properties, with effective inhibition against Candida albicans and Aspergillus niger .
Case Study 1: Anticancer Efficacy
A study involving a series of thiadiazole derivatives evaluated their cytotoxic effects on HepG-2 and A-549 cell lines. The results indicated that structural modifications significantly influenced the anticancer activity. The introduction of halogen substituents like chlorine at specific positions on the thiadiazole ring enhanced the cytotoxicity compared to unsubstituted analogs .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 4i | HepG-2 | 2.32 |
| 4f | A-549 | 5.36 |
Case Study 2: Antimicrobial Screening
In another study focusing on antimicrobial properties, various thiadiazole derivatives were tested against multiple bacterial strains. The findings revealed that specific substitutions at the thiadiazole ring significantly improved antibacterial activity.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 11c | S. aureus | 62.5 |
| 18a | E. coli | 500 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
